molecular formula C14H14N2 B11893521 1-Amino-6-ethyl-4-methyl-2-naphthonitrile

1-Amino-6-ethyl-4-methyl-2-naphthonitrile

Cat. No.: B11893521
M. Wt: 210.27 g/mol
InChI Key: GPWYTKMKYXXHLJ-UHFFFAOYSA-N
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Description

1-Amino-6-ethyl-4-methyl-2-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group, an ethyl group, a methyl group, and a nitrile group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-6-ethyl-4-methyl-2-naphthonitrile can be achieved through several synthetic routes. One common method involves the nitration of 6-ethyl-4-methyl-2-naphthylamine, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as hydrogen gas in the presence of a catalyst for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of hazardous chemicals like nitric acid and hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

1-Amino-6-ethyl-4-methyl-2-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

1-Amino-6-ethyl-4-methyl-2-naphthonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-Amino-6-ethyl-4-methyl-2-naphthonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-6-ethyl-4-methyl-2-naphthol
  • 1-Amino-6-ethyl-4-methyl-2-naphthoic acid
  • 1-Amino-6-ethyl-4-methyl-2-naphthylamine

Uniqueness

1-Amino-6-ethyl-4-methyl-2-naphthonitrile is unique due to the presence of both an amino group and a nitrile group on the naphthalene ring

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

1-amino-6-ethyl-4-methylnaphthalene-2-carbonitrile

InChI

InChI=1S/C14H14N2/c1-3-10-4-5-12-13(7-10)9(2)6-11(8-15)14(12)16/h4-7H,3,16H2,1-2H3

InChI Key

GPWYTKMKYXXHLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(C=C2C)C#N)N

Origin of Product

United States

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